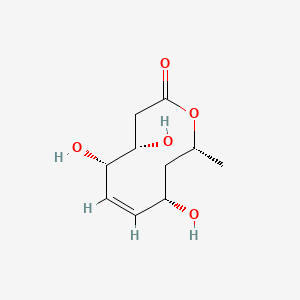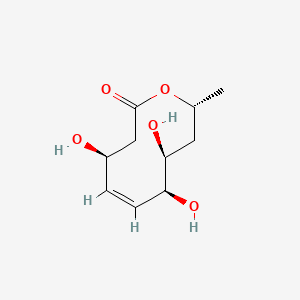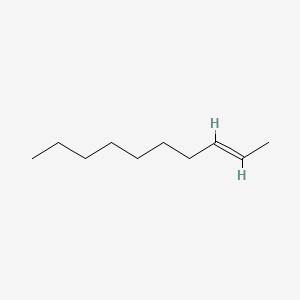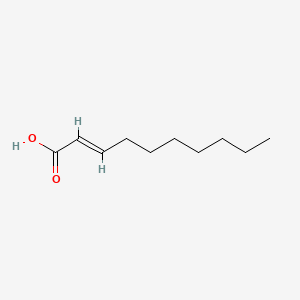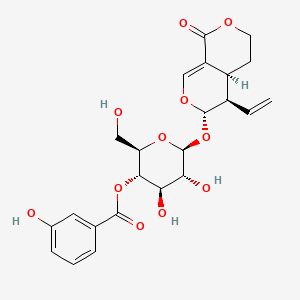
Deepoxy-deoxynivalenol
Overview
Description
Deepoxy-deoxynivalenol is a metabolite of deoxynivalenol, a type B trichothecene mycotoxin commonly found in cereals and grains worldwide. Deoxynivalenol is produced by various Fusarium species and poses significant health risks to humans and animals due to its toxic properties. This compound, however, is less toxic and is formed through the enzymatic transformation of deoxynivalenol by certain intestinal bacteria .
Mechanism of Action
Target of Action
Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), a mycotoxin produced by various Fusarium species . The primary targets of DOM-1 are intestinal epithelial cells . These cells are challenged by mycotoxins and many bacterial pathogens . It has been shown that DON, as well as Campylobacter jejuni, have a negative impact on gut integrity .
Mode of Action
DOM-1 interacts with its targets, the intestinal epithelial cells, in a way that reduces the negative effects of DON . This is because DOM-1 lacks the epoxide ring, which is responsible for the toxicity of DON . In addition, DOM-1 can alter major intracellular signaling pathways within theca cells that can perturb normal folliculogenesis in the ovary, resulting in infertility in dairy cows . They function through the activation of a specific tyrosine kinase receptor that transduces the signal by activating several intracellular signaling pathways .
Biochemical Pathways
The presence of DOM-1 in the feed, as a result of the enzymatic biotransformation of DON, leads to a lower C. jejuni count in the intestine . This indicates that DOM-1 affects the biochemical pathways related to the colonization and translocation of C. jejuni in broilers . Furthermore, DON and DOM-1 at sub-toxic level can activate major mitogen-induced proliferative molecules within theca cells that can stimulate tumorigenesis in the ovary .
Pharmacokinetics
It is known that dom-1 supplementation in the feed improves the birds’ performance and leads to a better feed conversion ratio throughout the trial .
Result of Action
The presence of DOM-1 in the feed leads to a lower C. jejuni count in the intestine and better feed conversion ratio jejuni counts in the intestine and internal organs . On the contrary, a significant decrease in body weight was observed for chickens receiving the DON diet with or without C. jejuni compared to the other groups .
Action Environment
The action of DOM-1 is influenced by environmental factors such as the presence of other mycotoxins and bacterial pathogens . For instance, the co-exposure of birds to DON and C. jejuni resulted in a higher C. jejuni count in the intestine .
Biochemical Analysis
Biochemical Properties
Deepoxy-DON interacts with various biomolecules in the body. It has been shown to induce phosphorylation of EIF2AK2, MAPK1/3 and AKT . Unlike DON, Deepoxy-DON does not have a significant impact on protein synthesis . It retains some immune-modulatory properties of DON, especially its ability to stimulate a specific antibody response during a vaccination protocol .
Cellular Effects
Deepoxy-DON exhibits less toxicity on intestinal barrier function . It does not negatively affect gut permeability and decreases the counts of certain bacteria in the intestine . In terms of cellular processes, Deepoxy-DON does not trigger hepatotoxicity . It has been shown to increase apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of Deepoxy-DON involves interactions with ribosomal RNA . Unlike DON, Deepoxy-DON does not activate the ribotoxic stress response (RSR) due to the absence of the epoxide ring . This results in an absence of MAPKinase activation and reduced toxicity .
Temporal Effects in Laboratory Settings
Deepoxy-DON has been shown to be stable in laboratory settings . It does not induce zootechnical, intestinal, and hepatic toxicity, indicating that it is less toxic than DON . Over time, it does not negatively affect gut permeability and decreases the counts of certain bacteria in the intestine .
Dosage Effects in Animal Models
In animal models, the effects of Deepoxy-DON vary with different dosages. It has been shown to improve the performance of broiler chickens and lead to a better feed conversion ratio throughout the trial . It does not induce the same level of toxicity as DON in terms of weight gain and emesis .
Metabolic Pathways
Deepoxy-DON is involved in metabolic pathways that include interactions with enzymes and cofactors. It is a product of the enzymatic biotransformation of DON . The main metabolic pathways of DON in animals are Phase II metabolism and intestinal microbial transformation .
Transport and Distribution
Deepoxy-DON is transported and distributed within cells and tissues. It is fast-absorbed and widely distributed in multiple organs . It is first enriched in the plasma, liver, and kidney and subsequently accumulates in the intestine .
Subcellular Localization
It is known that Deepoxy-DON does not negatively affect the integrity of the intestinal barrier
Preparation Methods
Synthetic Routes and Reaction Conditions: Deepoxy-deoxynivalenol is primarily produced through the enzymatic biotransformation of deoxynivalenol. This process involves the cleavage of the 12,13-epoxy ring of deoxynivalenol by specific microorganisms, such as those found in the bovine rumen . The transformation is facilitated by enzymes that target the epoxide ring, rendering the compound less toxic.
Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures capable of transforming deoxynivalenol. These cultures are typically derived from the gastrointestinal tracts of animals or are specifically engineered for this purpose. The process is carried out under controlled conditions to maximize yield and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deepoxy-deoxynivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Deepoxy-deoxynivalenol has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the biotransformation of mycotoxins.
- Investigated for its chemical reactivity and potential to form new derivatives.
Biology:
- Studied for its effects on intestinal barrier function and microbial colonization.
- Used in research on the interaction between mycotoxins and gut microbiota .
Medicine:
- Explored for its potential to mitigate the toxic effects of deoxynivalenol in food and feed.
- Investigated for its role in reducing the load of pathogenic bacteria in the gut .
Industry:
- Applied in the development of mycotoxin deactivators for animal feed.
- Used in the production of safer food and feed products by reducing the toxicity of contaminated grains .
Comparison with Similar Compounds
Deoxynivalenol: The parent compound, more toxic and widely studied for its adverse effects.
3-keto-deoxynivalenol: Another derivative of deoxynivalenol, formed through enzymatic transformation.
3-epi-deoxynivalenol: A less toxic isomer of deoxynivalenol, also produced by microbial biotransformation .
Deepoxy-deoxynivalenol’s unique properties and reduced toxicity make it an important compound for further research and application in various fields.
Properties
IUPAC Name |
(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLXWTWERGCLX-MDUHGFIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007920 | |
| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88054-24-4 | |
| Record name | Deepoxydeoxynivalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deepoxy-deoxynivalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




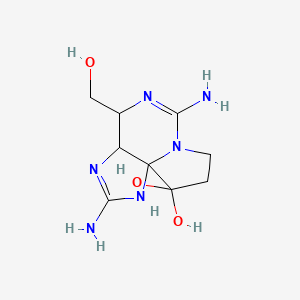
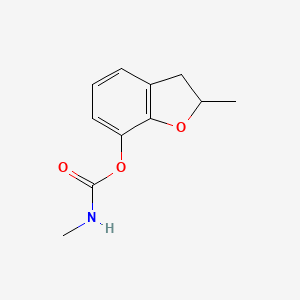
![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)

